N-[2-[[[(4-methoxyphenyl)amino]thioxomethyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide
Overview
Description
CAY10736, also known as Compound 51, is a bioactive compound with potential anticancer properties. Its chemical structure is represented as follows:
Molecular Formula: C41H59N3O3S
Molecular Weight: 674.0
CAY10736 is a crystalline solid that exhibits solubility in chloroform and ethanol. It has a λmax (maximum absorption wavelength) at 244 nm .
Preparation Methods
Synthetic Routes:: The synthetic route to CAY10736 involves several steps, starting from readily available precursors. Unfortunately, specific details regarding the synthetic pathway are not widely disclosed in the literature.
Industrial Production:: Information on large-scale industrial production methods for CAY10736 remains limited. research efforts continue to explore efficient and scalable synthesis routes.
Chemical Reactions Analysis
CAY10736 undergoes various chemical reactions, contributing to its biological activity. Some of these reactions include:
Oxidation and Reduction: CAY10736 may participate in redox processes, affecting its overall efficacy.
Substitution Reactions: The compound can undergo substitution reactions, potentially modifying its functional groups.
Common Reagents and Conditions: Specific reagents and conditions used in these reactions are not explicitly documented.
Major Products: The primary products resulting from these reactions remain undisclosed.
Scientific Research Applications
CAY10736 has drawn significant interest in scientific research across multiple fields:
Cancer Research: As an anticancer agent, CAY10736 inhibits proliferation in melanoma, breast, pancreatic, and lung cancer cell lines. It also suppresses migration and epithelial-to-mesenchymal transition (EMT) in melanoma cells.
Biology and Medicine: Researchers explore its potential in cancer therapy, tumor microenvironment modulation, and other disease contexts.
Industry: Although not yet widely adopted, CAY10736’s industrial applications may emerge as its properties become better understood.
Mechanism of Action
The precise mechanism by which CAY10736 exerts its effects remains an active area of investigation. It likely involves interactions with specific molecular targets and signaling pathways within cancer cells.
Comparison with Similar Compounds
CAY10736 stands out due to its unique structure and anticancer activity. direct comparisons with similar compounds are challenging due to limited available data. Further research is needed to identify related analogs and evaluate their distinct features.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-N-[2-[(4-methoxyphenyl)carbamothioylamino]ethyl]-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H59N3O3S/c1-26-24-38(6)31(37(4,5)33(26)45)16-17-40(8)32(38)15-14-29-30-25-36(2,3)18-20-41(30,21-19-39(29,40)7)34(46)42-22-23-43-35(48)44-27-10-12-28(47-9)13-11-27/h10-14,30-32H,1,15-25H2,2-9H3,(H,42,46)(H2,43,44,48)/t30-,31-,32+,38-,39+,40+,41-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJHGYUTHAAGAS-RRBGEOAMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCCNC(=S)NC6=CC=C(C=C6)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCCNC(=S)NC6=CC=C(C=C6)OC)C)(CC(=C)C(=O)C3(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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